Salermide

Vue d'ensemble

Description

Salermide is a reverse amide with a strong in vitro inhibitory effect on Sirt1 and Sirt2 . It is a Sirtuin inhibitor that has been used in research for its potential antitumor effects .

Molecular Structure Analysis

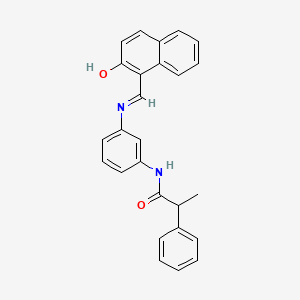

Salermide has a molecular weight of 394.5 g/mol and a molecular formula of C26H22N2O2 . It is soluble in DMSO at 40 mg/mL, ethanol at 10 mg/mL, or DMF at 30 mg/mL .

Chemical Reactions Analysis

Salermide is a strong inhibitor of the sirtuin proteins SirT1 and SirT2 . Its antitumor activity is primarily due to a massive induction of apoptosis .

Physical And Chemical Properties Analysis

Salermide is a lyophilized powder . It is stable for 24 months when in lyophilized form and for 1 month when in solution . It is soluble in DMSO at 40 mg/mL, ethanol at 10 mg/mL, or DMF at 30 mg/mL .

Applications De Recherche Scientifique

Cancer Therapy

Salermide has been found to induce tumor-specific cell death in selected human cancer cell lines . It down-regulates sirtuin proteins (SIRT1 and SIRT2), which are involved in cell apoptosis and senescence . This makes Salermide a potential candidate for cancer therapy.

Combination Therapy with Cisplatin

Salermide’s apoptotic effect has been investigated in combination with cisplatin, a chemotherapy drug . The combination of Salermide and cisplatin has shown synergistic effects, reducing cell viability up to 50% . This suggests that Salermide could be used as an add-on in clinical cancer therapy.

Autophagy Induction

Salermide has been found to induce autophagy in human non-small cell lung cancer (NSCLC) cells . Inhibition of SIRT1 and SIRT2 by Salermide or small interfering RNAs (siRNAs) could induce autophagy . This suggests that Salermide could be used to trigger autophagy in cancer cells.

Regulation of mTOR Signaling Pathway

Salermide has been found to inhibit the mTOR signaling pathway in NSCLC cells . This is achieved through the activation of ATF4 and DDIT4, which are upregulated when SIRT1/2 is inhibited . This suggests that Salermide could be used to regulate the mTOR signaling pathway in cancer cells.

Induction of ER Stress Response

Salermide has been found to lead to HSPA5 acetylation and dissociation from EIF2AK3, leading to ER stress response . This suggests that Salermide could be used to induce ER stress response in cancer cells.

Study of Sirtuin Proteins

Salermide is a potent inhibitor of SIRT1 and SIRT2 . It can be used in research to study the role of these sirtuin proteins in various cellular processes, including cell apoptosis and senescence .

Propriétés

IUPAC Name |

N-[3-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2/c1-18(19-8-3-2-4-9-19)26(30)28-22-12-7-11-21(16-22)27-17-24-23-13-6-5-10-20(23)14-15-25(24)29/h2-18,29H,1H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSSEGBEYORUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693943 | |

| Record name | N-[3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-phenyl}-2-phenyl-propionamide | |

CAS RN |

1105698-15-4 | |

| Record name | N-[3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALERMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is Salermide's primary molecular target?

A1: Salermide primarily targets Sirtuins, specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), acting as an inhibitor. [, , ]

Q2: How does Salermide interact with SIRT1 and SIRT2?

A2: While the precise binding mechanism of Salermide to SIRT1/2 requires further investigation, it is known to inhibit their NAD+-dependent deacetylase activity. [, ] This inhibition leads to increased acetylation of SIRT1/2 target proteins. []

Q3: What are the downstream effects of Salermide-mediated SIRT1/2 inhibition?

A3: Salermide-induced SIRT1/2 inhibition triggers a cascade of downstream effects, including:

- Increased p53 acetylation: Salermide treatment leads to a significant increase in acetylated p53 levels, a crucial tumor suppressor protein. [, ]

- Induction of apoptosis: Salermide demonstrates potent pro-apoptotic effects in various cancer cell lines, potentially mediated by p53 acetylation and upregulation of death receptor 5 (DR5). [, , ]

- Cell cycle arrest: Treatment with Salermide has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation. []

- Autophagy induction: Research suggests Salermide can also induce autophagy, a cellular degradation process, in certain cancer cell lines. []

Q4: Is Salermide's pro-apoptotic effect specific to cancer cells?

A4: While Salermide demonstrates potent pro-apoptotic effects in various cancer cell lines, research suggests it is well-tolerated in non-cancerous cells like MRC-5 cells. [, ] This selective toxicity towards cancer cells makes it an attractive candidate for further investigation as a potential anti-cancer agent.

Q5: Are there any synergistic effects of Salermide when combined with other drugs?

A6: Studies show that combining Salermide with other agents, such as cholera toxin B (a p300 activator) or EF24 (a synthetic curcumin analog), can enhance its anti-cancer effects in specific cell lines. [, ]

Q6: What is the molecular formula and weight of Salermide?

A6: The molecular formula of Salermide is C16H15N3OS, and its molecular weight is 297.38 g/mol.

Q7: Is there any available spectroscopic data for Salermide?

A7: While the provided research does not include specific spectroscopic data (NMR, IR, etc.), it is commercially available, and spectroscopic information can be obtained from the supplier or through analytical techniques.

Q8: How does the structure of Salermide contribute to its SIRT inhibitory activity?

A9: The core structure of Salermide, featuring a benzamide moiety, is crucial for its SIRT inhibitory activity. Modifications to this core structure can significantly influence its potency and selectivity towards different sirtuin isoforms. [] For instance, replacing the benzamide with an anilide group can enhance potency against SIRT1. []

Q9: Have any Salermide analogs been developed with improved activity or selectivity?

A10: Yes, research has explored structural modifications of Salermide, leading to the development of analogs with altered potency and selectivity profiles. For example, introducing a 4-(2-phenylpropyl)thio group resulted in an analog with increased potency against SIRT1 compared to Salermide. []

Q10: Have computational studies been conducted to understand Salermide's interactions with SIRT1/2?

A11: While the provided research doesn't delve into specific computational studies on Salermide, computational techniques like molecular docking and molecular dynamics simulations can be employed to model its binding mode with SIRT1/2 and predict the impact of structural modifications on its inhibitory activity. []

Q11: What types of in vitro studies have been conducted with Salermide?

A12: Salermide has been extensively studied in vitro using various cancer cell lines, including MCF-7 (breast cancer), U937 (leukemia), and BxPC-3 (pancreatic cancer). These studies have primarily focused on assessing its effects on cell viability, apoptosis induction, cell cycle progression, and changes in protein expression (e.g., p53, caspases, DR5). [, , , ]

Q12: Has Salermide's efficacy been evaluated in vivo?

A13: Yes, Salermide's in vivo efficacy has been demonstrated in mouse models. For example, in a xenograft model using MCF-7 cells, Salermide treatment resulted in significant tumor growth inhibition. [] Additionally, Salermide showed partial control of in vivo infection in a Trypanosoma cruzi model, suggesting its potential for parasitic diseases. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B610592.png)

![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)

![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)